2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide
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Overview
Description
2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and chloroacetyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide typically involves the reaction of pyridine derivatives with chloroacetyl chloride under basic conditions. The reaction is carried out by stirring the appropriate arylamine with 2-chloroacetyl chloride . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Scientific Research Applications
2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide has several scientific research applications, including:
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-arylacetamides: These compounds share a similar structure but differ in the substituents on the pyridine ring.
Thieno[2,3-b]pyridines: These compounds have a thieno ring fused to the pyridine ring and exhibit different pharmacological activities.
Uniqueness
2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide is unique due to its specific chloroacetyl and pyridine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[1-(2-chloroacetyl)pyridin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-7-3-1-2-4-13(7)9(15)6-11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCQRTBCRPNCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=O)CCl)N(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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